molecular formula C10H20ClNO3 B2712950 (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride CAS No. 2287239-35-2

(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride

Cat. No.: B2712950
CAS No.: 2287239-35-2
M. Wt: 237.72
InChI Key: KDBIKRQXOBIYBH-OULXEKPRSA-N
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Description

(10R,11S)-3-Oxa-8-azaspiro[56]dodecane-10,11-diol;hydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the oxa and aza functionalities. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can lead to the formation of diketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol: The non-hydrochloride form of the compound.

    Spirocyclic analogs: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride is unique due to its specific combination of oxa and aza functionalities within a spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3.ClH/c12-8-5-10(1-3-14-4-2-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBIKRQXOBIYBH-OULXEKPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C(CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12C[C@@H]([C@@H](CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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